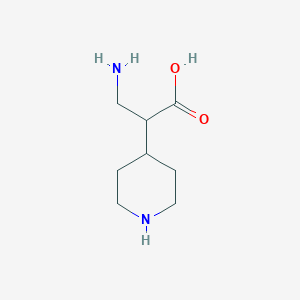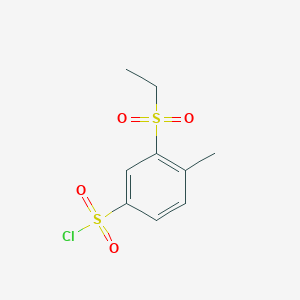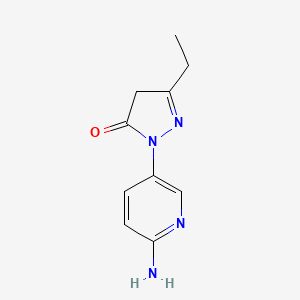
1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core with an aminopyridine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 6-aminopyridine with ethyl acetoacetate under basic conditions, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazolone ring to a pyrazolidine ring.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazolidine derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aminopyridine moiety can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
6-Aminopyridin-3-ylboronic acid: Shares the aminopyridine moiety but differs in its boronic acid functionality.
9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one: A potent mTOR inhibitor with a similar aminopyridine structure.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Investigated for their anti-tubercular activity.
Uniqueness: 1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of the pyrazolone and aminopyridine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
2-(6-aminopyridin-3-yl)-5-ethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H12N4O/c1-2-7-5-10(15)14(13-7)8-3-4-9(11)12-6-8/h3-4,6H,2,5H2,1H3,(H2,11,12) |
Clé InChI |
KPOIVXWUVAAWDC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=O)C1)C2=CN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


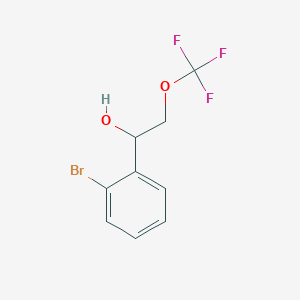
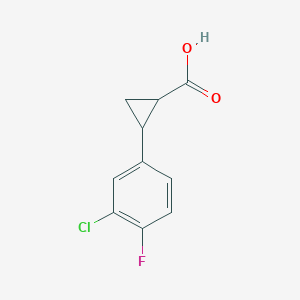
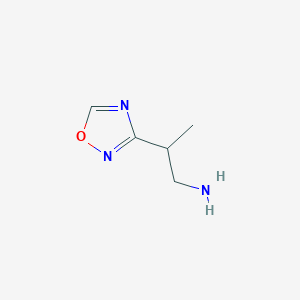
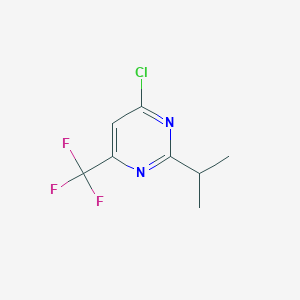
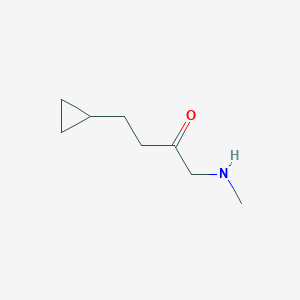
![3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
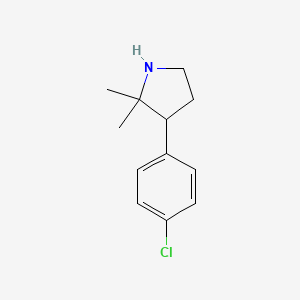
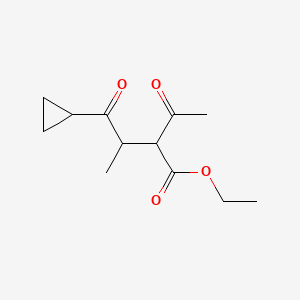
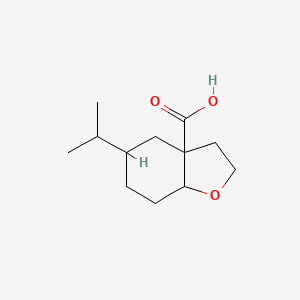
![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)

